molecular formula C5H10N2O3 B1300934 4-Ureido-butyric acid CAS No. 2609-10-1

4-Ureido-butyric acid

Cat. No.: B1300934
CAS No.: 2609-10-1
M. Wt: 146.14 g/mol
InChI Key: QYTWIMMLQKHPGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ureido-butyric acid can be synthesized through the reaction of butyric acid with urea under controlled conditions. The reaction typically involves heating butyric acid with urea in the presence of a catalyst to facilitate the formation of the ureido group. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where butyric acid and urea are combined under specific conditions. The process is monitored to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ureido-butyric acid undergoes various chemical reactions, including electrophilic substitution reactions. It forms a protonated form and reacts with carbamates or heterocycles through an electrophilic substitution mechanism .

Common Reagents and Conditions:

    Electrophilic Substitution: This reaction involves the use of electrophiles such as carbamates and heterocycles.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions of this compound are limited, it is likely that standard oxidizing and reducing agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbamates may yield substituted carbamate derivatives .

Scientific Research Applications

4-Ureido-butyric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ureido-butyric acid involves its ability to form a protonated form and react with carbamates or heterocycles through an electrophilic substitution reaction. This reaction mechanism is similar to that of other reactive compounds, where the protonated form of this compound acts as an electrophile and reacts with nucleophilic carbamates or heterocycles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory effect on the transfer of amide and amines. This property distinguishes it from other similar compounds and makes it valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

4-(carbamoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWIMMLQKHPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364456
Record name 4-Ureido-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2609-10-1
Record name 4-Ureido-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2609-10-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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